molecular formula C17H30N2O2 B7510375 N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide

N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide

Cat. No. B7510375
M. Wt: 294.4 g/mol
InChI Key: VKLXUSISEXYSRC-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide acts as a non-competitive NMDA receptor antagonist, which means it blocks the action of the NMDA receptor, a glutamate receptor that is involved in learning, memory, and cognition. By blocking the NMDA receptor, N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide produces its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide produces a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and sedation. It also produces changes in heart rate, blood pressure, and body temperature. N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been found to have a long half-life, which means it stays in the body for a longer period of time than other dissociative drugs.

Advantages and Limitations for Lab Experiments

N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has several advantages for use in lab experiments, including its rapid onset of action, long duration of action, and potent dissociative effects. However, N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide also has several limitations, including its potential for abuse, lack of standardized dosing, and potential for adverse effects.

Future Directions

There are several future directions for research on N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, including further studies on its potential therapeutic applications, development of standardized dosing protocols, and investigation of its long-term effects on the brain and body. Additionally, research on the potential for abuse and addiction is needed to better understand the risks associated with the use of N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.

Synthesis Methods

N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized by reacting 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 3-methoxyphenylcyclohexylketone. This intermediate is then reacted with 2-methylpropanoyl chloride and piperidine to form N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.

Scientific Research Applications

N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have rapid antidepressant effects in animal models and has shown promise as a treatment for treatment-resistant depression. N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has also been studied for its potential use as an anesthetic due to its dissociative effects.

properties

IUPAC Name

N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-12(2)17(21)19-10-6-8-14(11-19)16(20)18-15-9-5-4-7-13(15)3/h12-15H,4-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLXUSISEXYSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CCCN(C2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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